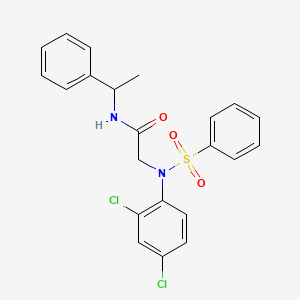![molecular formula C15H14FN3O3 B5084849 2-fluoro-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5084849.png)
2-fluoro-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide, commonly known as FNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. FNPA is a benzamide derivative that has been synthesized through a multi-step process involving various reagents and solvents.
Mecanismo De Acción
The mechanism of action of FNPA is not fully understood. However, studies have shown that the compound exerts its antitumor activity by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. FNPA has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, FNPA has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine in the brain.
Biochemical and Physiological Effects:
FNPA has been shown to exhibit potent antitumor activity in vitro and in vivo. The compound has also been shown to inhibit the activity of acetylcholinesterase, which could potentially lead to an increase in acetylcholine levels in the brain. This could have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of FNPA is its potent antitumor activity against a range of cancer cell lines. This makes it a promising candidate for further development as a therapeutic agent for cancer. However, one limitation of FNPA is its low solubility in aqueous solutions, which could make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the use of FNPA in scientific research. One area of interest is the development of FNPA as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and administration of FNPA in vivo. Another area of interest is the potential use of FNPA as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to determine the mechanism of action of FNPA in the brain and its potential therapeutic effects.
Métodos De Síntesis
The synthesis of FNPA involves a multi-step process that includes the reaction of 2-fluorobenzoyl chloride with 4-nitroaniline to form 2-fluoro-N-(4-nitrophenyl)benzamide. The resulting compound is then treated with ethylenediamine to form 2-fluoro-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide. The reaction is carried out in a solvent mixture of acetonitrile and dichloromethane under reflux conditions. The yield of the final product is around 60%.
Aplicaciones Científicas De Investigación
FNPA has been studied extensively for its potential applications in drug development. The compound has been shown to exhibit potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. FNPA has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, FNPA has been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
2-fluoro-N-[2-(4-nitroanilino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O3/c16-14-4-2-1-3-13(14)15(20)18-10-9-17-11-5-7-12(8-6-11)19(21)22/h1-8,17H,9-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPYQPMAOWSVHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCNC2=CC=C(C=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200387 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-fluoro-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-hydroxyphenyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5084770.png)
![N-[2-(1-piperidinyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B5084789.png)
![2-hydroxy-N'-[(3-nitrophenyl)sulfonyl]benzohydrazide](/img/structure/B5084798.png)
![5-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide](/img/structure/B5084805.png)
![6-(3,4-dimethylphenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5084811.png)

![3-(4-nitrophenyl)-1-(4-pyridinyl)benzo[f]quinoline](/img/structure/B5084821.png)
![4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5084825.png)
![9-[3-(diethylamino)-1-propyn-1-yl]-9H-fluoren-9-ol hydrochloride](/img/structure/B5084836.png)

![N-[2-(2-chlorophenoxy)ethyl]-2-quinolinecarboxamide](/img/structure/B5084844.png)

![N,N'-1,3-propanediylbis{2-[(4-methylphenyl)(phenylsulfonyl)amino]acetamide}](/img/structure/B5084857.png)
